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Compound of Interest

Compound Name: ML233

Cat. No.: B1161493

An In-depth Technical Guide to ML233: Chemical Structure, Properties, and Biological Activity

Introduction

ML233 is a small molecule that has garnered significant interest in the scientific community due
to its dual pharmacological activities. Initially identified as a potent, non-peptide agonist for the
apelin receptor (APJ), it has since been characterized as a direct and potent inhibitor of
tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and biological
activities of ML233, intended for researchers, scientists, and professionals in drug
development.

Chemical Structure and Properties

ML233 is a synthetic organic compound. Its identity and fundamental properties are
summarized below.

Chemical Identifiers

A consistent chemical identity for ML233 is established through various nomenclature and
database registry systems.
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Identifier Value

[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-

IUPAC Name _ _ _
2,5-dien-1-ylidene]lamino benzenesulfonate[4]
ML-233, (E)-4-Methyl-5-

Synonyms (((phenylsulfonyl)oxy)imino)-[1,1'-
bi(cyclohexane)]-3,6-dien-2-one[5]

CAS Number 2080311-92-6[5]

PubChem CID 46905036, 60138111[4]

InChiKey RSMZOLWJZGIWOV-CZIZESTLSA-N[4]

CC1=CC(=0)C(=CC1=NOS(=0)
(=0)clcccecl)C1CCCCCl[4]

Canonical SMILES

Physicochemical Properties

The physical and chemical characteristics of ML233 are crucial for its handling, formulation,
and experimental application.

Property Value

Molecular Formula C19H21NO4S[5]

Molecular Weight 359.44 g/mol [1][5]

Purity >98% (as determined by HPLC)
Solubility Soluble in DMSO (up to 50 mM)[5]
Storage Store at -20°CJ[5]

Pharmacological Properties and Mechanism of
Action

ML233 exhibits distinct biological activities, acting as both an apelin receptor agonist and a
tyrosinase inhibitor.
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Summary of Biological Activity

Target Activity Potency |/ Efficacy Selectivity

>21-fold selective
over Angiotensin 1
Receptor (AT1) (EC50
> 79 uM)[3]

Apelin Receptor (APJ)  Agonist EC50 = 3.7 uM[3]

Reduces melanin ) ]
_ Binds directly to the
production by over

Tyrosinase (TYR) Competitive Inhibitor ] ] active site of human
80% in zebrafish ]
tyrosinase[1][2]
models[6]
Human Hepatocytes Toxic LC50 = 25.8 uM[3] N/A

Tyrosinase Inhibition and Melanogenesis

Recent studies have highlighted ML233's potent role as an inhibitor of melanogenesis.[1][2][7]
It directly inhibits tyrosinase, the key enzyme responsible for catalyzing the initial and rate-
limiting steps of melanin production.[2][8] Kinetic assays have demonstrated that ML233 acts
as a competitive inhibitor of tyrosinase.[9] This inhibition of melanin production has been
observed in both zebrafish models and murine melanoma cells, with no significant toxicity
noted in developing zebrafish embryos.[1][2][6] Interestingly, this anti-pigmentation effect is
independent of its activity on the apelin receptor signaling pathway.[6]

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway for melanogenesis,
highlighting the specific point of inhibition by ML233.
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Caption: The Melanogenesis Signaling Pathway and the inhibitory action of ML233 on
Tyrosinase (TYR).

Key Experimental Protocols

Detailed methodologies for evaluating the biological effects of ML233 are provided below.

Zebrafish Acute Toxicity Assay (Adapted from OECD
236)

This protocol assesses the acute toxicity of ML233 on zebrafish embryos.
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Start: Fertilized Zebrafish Embryos

Distribute single embryos into
24-well plates containing E3 medium

:

Prepare ML233 serial dilutions
(e.g., 0-20 uM) and DMSO control

:

Replace E3 medium with ML233/DMSO solutions
(n=20 embryos per condition)

:

Incubate at 28.5°C

éh interva§

Daily Observation (1-4 dpf)
Record lethal and sub-lethal endpoints
(e.g., coagulation, lack of heartbeat)

End: Analyze Survival Rate

Click to download full resolution via product page
Caption: Experimental workflow for the Zebrafish Acute Toxicity Assay.

Methodology:
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» Fertilized zebrafish embryos are collected and distributed into 24-well plates, with one
embryo per well in 2 mL of E3 medium.[1]

e Stock solutions of ML233 in DMSO and a DMSO-only vehicle control are prepared. A range
of final ML233 concentrations (e.g., 0 uM to 20 uM) are made by diluting the stock in E3
medium.[1]

e The E3 medium in the wells is replaced with the prepared ML233 or control solutions. A
minimum of 20 embryos are used for each condition.[1]

o Plates are incubated at 28.5°C.

o Observations for lethal (e.g., coagulation, no heartbeat) and sub-lethal morphological
endpoints are performed under a microscope every 24 hours for up to 4 days post-
fertilization (dpf).[1]

o Dead embryos are counted and removed daily. Survival rates are calculated for each
concentration.[1]

In Vitro Human Tyrosinase Activity Assay

This protocol measures the direct inhibitory effect of ML233 on human tyrosinase activity.
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Start: Recombinant Human Tyrosinase

Prepare Assay Buffer, L-DOPA substrate solution,
and ML233 test solutions

'

Pipette 100 pL of Tyrosinase and
ML233/control into a 96-well plate

:

Add 100 pL of L-DOPA substrate
to each well to start the reaction

'

Immediately measure absorbance at 475 nm
kinetically over 15-60 minutes

End: Analyze Reaction Rate

to Determine Inhibition

Click to download full resolution via product page
Caption: Experimental workflow for the In Vitro Tyrosinase Activity Assay.
Methodology:

+ Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), a stock solution of L-
3,4-dihydroxyphenylalanine (L-DOPA), and solutions of ML233 at various concentrations
(e.g., 5 uM and 20 uM).[9][10]

¢ Assay Setup: In a 96-well plate, add recombinant human tyrosinase (e.g., 30 pg/mL final
concentration) to each well designated for the assay.[6]
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Compound Addition: Add the prepared ML233 solutions or vehicle control (DMSO) to the
appropriate wells.

Reaction Initiation: To start the enzymatic reaction, add L-DOPA solution (e.g., 0.5 mM final
concentration) to all wells.[10]

Measurement: Immediately place the plate in a microplate reader and measure the change
in absorbance at 475 nm over a set period (e.g., 15 to 60 minutes) at a controlled
temperature (e.g., 25°C).[6][11]

Data Analysis: The rate of dopachrome formation is determined from the slope of the linear
phase of the absorbance curve. The percentage of inhibition by ML233 is calculated relative
to the vehicle control.

Cell Proliferation (Cytotoxicity) Assay

This protocol determines the cytotoxic effect of ML233 on a cell line, such as B16F10 murine
melanoma cells.

Methodology:

Cell Seeding: B16F10 murine melanoma cells are seeded into 96-well microplates at a
predetermined density and allowed to adhere overnight.[1]

Compound Treatment: The culture medium is replaced with fresh medium containing various
concentrations of ML233 or a positive control (e.g., cisplatin).[1]

Incubation: The cells are exposed to the compound for a specified duration (e.g., 3 days).[1]

Viability Measurement: After the incubation period, the number of viable cells is quantified by
measuring cellular ATP levels using a luminescent assay kit, such as CellTiter-Glo®.[1]

Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory
concentration (IC50) is calculated from the dose-response curve.

Conclusion
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ML233 is a multifaceted small molecule with well-defined dual activities. While its initial
discovery as an apelin receptor agonist holds therapeutic potential, its more recent
characterization as a potent, direct inhibitor of tyrosinase opens new avenues for its application
in dermatology and the treatment of hyperpigmentation disorders.[2][7] The detailed chemical,
pharmacological, and methodological data presented in this guide serve as a valuable resource
for researchers aiming to further explore and harness the therapeutic capabilities of ML233.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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